Bicyclo[2.1.0]pentane

Catalog No.
S594421
CAS No.
185-94-4
M.F
C5H8
M. Wt
68.12 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.1.0]pentane

CAS Number

185-94-4

Product Name

Bicyclo[2.1.0]pentane

IUPAC Name

bicyclo[2.1.0]pentane

Molecular Formula

C5H8

Molecular Weight

68.12 g/mol

InChI

InChI=1S/C5H8/c1-2-5-3-4(1)5/h4-5H,1-3H2

InChI Key

MHLPKAGDPWUOOT-UHFFFAOYSA-N

SMILES

C1CC2C1C2

Synonyms

Bicyclo[2,1,0]pentane

Canonical SMILES

C1CC2C1C2

Description

The exact mass of the compound Bicyclo[2.1.0]pentane is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of ortho-fused bicyclic hydrocarbon in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bicyclo[2.1.0]pentane, also known as housane, is a saturated cycloalkane with the molecular formula C5H8C_5H_8. It is characterized by its unique structure, which consists of two fused rings: a cyclopropane ring and a cyclobutane ring. This configuration results in a highly strained and unstable compound, making it an interesting subject of study in organic chemistry. Bicyclo[2.1.0]pentane is a colorless, volatile liquid at room temperature and has a molecular weight of approximately 68.1170 g/mol .

  • Hydrogenation: Under the influence of a platinum catalyst, bicyclo[2.1.0]pentane can be hydrogenated to form cyclopentane .
  • Halogenation: The compound readily reacts with halogens (e.g., bromine or iodine), leading to the formation of halogenated derivatives such as bromocyclopentane .
  • Thermal Reactions: Bicyclo[2.1.0]pentane can undergo thermal isomerization to cyclopentene at elevated temperatures (around 330 °C) .
  • Reactions with Carbenes: It reacts with carbenes, such as phenylcarbene, through simple insertion at the methylene position of the cyclobutane ring .

Bicyclo[2.1.0]pentane can be synthesized through several methods:

  • Pyrolysis: The original synthesis method reported by Criegee in 1957 involved the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene .
  • Cyclopentadiene Derivatives: Another approach includes starting from cyclopentadiene and employing various chemical transformations .
  • Photolysis: Photolysis of specific precursors such as 2,3-diazabicyclo[2.2.1]hept-2-ene has also been utilized to generate bicyclo[2.1.0]pentane .

Bicyclo[2.1.0]pentane serves primarily as a synthetic intermediate in organic chemistry due to its unique structure and reactivity. Its derivatives are explored for potential applications in materials science and pharmaceuticals, particularly in developing novel compounds with specific functional properties.

Interaction studies involving bicyclo[2.1.0]pentane primarily focus on its reactivity with other organic compounds rather than biological interactions. Research has shown that it can undergo various transformations when interacting with different reagents, including olefins and carbenes, indicating its potential utility in synthetic organic chemistry .

Bicyclo[2.1.0]pentane is part of a family of bicyclic compounds that exhibit unique structural features and reactivity patterns. Here are some similar compounds for comparison:

Compound NameStructure TypeMolecular FormulaNotable Characteristics
Bicyclo[3.3.0]octaneBicyclicC8H14Larger ring system; less strain compared to bicyclo[2.1.0]pentane
Bicyclo[1.1.0]butaneBicyclicC4H6Smaller size; highly strained
Bicyclo[3.2.0]heptaneBicyclicC7H12More stable than bicyclo[2.1.0]pentane
CyclobutaneCyclicC4H8A four-membered ring; less strain than bicyclic systems
CyclopropaneCyclicC3H6Highly strained; serves as a building block for larger structures

Uniqueness of Bicyclo[2.1.0]pentane

Bicyclo[2.1.0]pentane's uniqueness lies in its specific arrangement of rings, which creates significant angle strain due to the small size of the fused rings (cyclopropane and cyclobutane). This strain contributes to its distinctive reactivity patterns compared to other bicyclic or cyclic compounds.

XLogP3

1.9

Wikipedia

Housane

Dates

Modify: 2024-02-18

Explore Compound Types